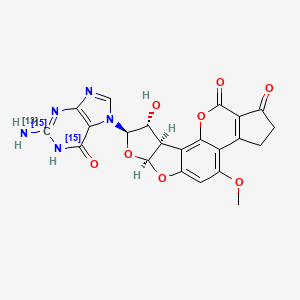

AFB-Guanine-13C,15N2

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H17N5O8 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

(3R,4R,5R,7S)-5-(2-(15N)azanyl-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1/i22+1,23+1,26+1 |

InChI Key |

XIOUDSNTNJNQQG-VLKYFSKZSA-N |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)[15NH][13C](=N7)[15NH2])O |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Afb Guanine 13c,15n2 Research

Strategies for the Synthesis of AFB1-N7-Guanine and AFB1-FapyGua

AFB1 is metabolically activated to a reactive epoxide that binds to DNA, primarily at the N7 position of guanine (B1146940), forming the AFB1-N7-guanine (AFB1-N7-Gua) adduct. pnas.org This adduct is chemically labile and can rearrange to the more stable formamidopyrimidine derivative, AFB1-FapyGua. acs.orgnih.govveterinaryworld.org Both adducts serve as crucial biomarkers for AFB1 exposure and its genotoxic effects. tandfonline.comresearchgate.net

Enzymatic synthesis methods replicate the in vivo metabolic activation of AFB1. This is typically achieved by using cytochrome P450 (CYP450) enzymes to convert AFB1 into its ultimate carcinogenic form, the AFB1-8,9-exo-epoxide. pnas.orgacs.orgmdpi.com

In Vitro Bioactivation: Liver microsomes, which are rich in CYP450 enzymes like CYP1A2 and CYP3A4, can be used to activate AFB1. When AFB1 is incubated with these microsomes in the presence of DNA, the enzymatically generated epoxide reacts with guanine residues to form AFB1-DNA adducts.

Biomimetic Systems: Chemical systems that mimic the action of P450 enzymes can also be employed. These systems use a catalyst, such as a metalloporphyrin, and an oxygen donor to perform the epoxidation of AFB1, which then reacts with a DNA source.

These enzymatic methods are valuable for studying the biological pathways of adduct formation, though yields can be lower compared to chemical synthesis.

Chemical synthesis offers a more direct and scalable approach for producing AFB1-guanine adducts. The core of this strategy is the chemical synthesis of the AFB1-exo-8,9-epoxide intermediate. tandfonline.com

Epoxide Synthesis: AFB1 is oxidized using reagents like dimethyldioxirane (B1199080) or meta-chloroperoxybenzoic acid (m-CPBA) to produce AFB1-exo-8,9-epoxide. nih.govmdpi.com This intermediate is highly reactive and must be handled carefully. mdpi.com

Adduct Formation: The synthesized epoxide is then reacted with a source of guanine. This can be done by reacting it with calf thymus DNA, followed by acid hydrolysis to release the AFB1-N7-Gua adduct. tandfonline.comnih.gov Alternatively, the epoxide can be reacted directly with free guanine in a buffered solution to form the adduct, which simplifies purification. tandfonline.comnih.gov

Conversion to AFB1-FapyGua: The unstable AFB1-N7-Gua adduct can be quantitatively converted to the more stable AFB1-FapyGua. This is achieved by treating the AFB1-N7-Gua with a mild base, such as sodium hydroxide (B78521) (NaOH), which opens the imidazole (B134444) ring of the guanine moiety. acs.orgnih.govnih.gov

The following table summarizes common chemical synthesis pathways.

| Step | Reagents & Conditions | Product |

| Epoxidation | Aflatoxin B1, m-CPBA or dimethyldioxirane in a solvent like dichloromethane. | AFB1-exo-8,9-epoxide |

| Adduction | AFB1-exo-8,9-epoxide, Calf Thymus DNA or free guanine, Buffer (pH ~7.4). | AFB1-N7-Guanine |

| Ring Opening | AFB1-N7-Guanine, 0.1 M NaOH, 10 min. nih.gov | AFB1-FapyGua |

Enzymatic Approaches for Adduct Generation

Incorporation of ¹³C and ¹⁵N Isotopes into the Guanine Moiety

The synthesis of a stable isotope-labeled internal standard, such as AFB-Guanine-¹³C,¹⁵N₂, is essential for accurate quantification by isotope dilution mass spectrometry. nih.govresearchgate.net The isotopic labels are incorporated into the guanine portion of the adduct.

The synthesis begins with an isotopically enriched guanine precursor. While the search results specifically detail the use of uniformly ¹⁵N₅-labeled guanine, the principle applies directly to the synthesis of a ¹³C,¹⁵N₂-labeled standard. The process would start with a guanine molecule synthesized to contain the desired number of ¹³C and ¹⁵N atoms at specific positions.

A historical method for obtaining labeled nucleic acids involved growing organisms, such as algae, in a medium containing ¹⁵N as the sole nitrogen source. acs.orgnih.govresearchgate.net The uniformly ¹⁵N-labeled DNA could then be isolated and used as a substrate. nih.gov More targeted modern approaches synthesize oligodeoxynucleotides with a single ¹⁵N₅-labeled guanine at a specific site. acs.orgnih.gov For AFB-Guanine-¹³C,¹⁵N₂, a custom synthesis of guanine with the required ¹³C and ¹⁵N labels would be the necessary starting point.

Once the isotopically labeled guanine ([¹³C,¹⁵N₂]-Guanine) or labeled DNA containing this guanine is prepared, it is conjugated with AFB1 using the chemical reaction pathways described previously (Section 2.1.2).

The reaction involves treating the labeled substrate with chemically synthesized AFB1-exo-8,9-epoxide. nih.govnih.gov This yields the isotopically labeled AFB1-N7-[¹³C,¹⁵N₂]Gua adduct. If the FapyGua standard is desired, the labeled N7 adduct is subsequently treated with a base to induce the ring-opening transformation, resulting in AFB1-[¹³C,¹⁵N₂]FapyGua. nih.govnih.gov

Precursor Selection and Isotopic Enrichment for Guanine Synthesis

Purification and Analytical Characterization of AFB-Guanine-¹³C,¹⁵N₂ Synthesized Standards

Rigorous purification and characterization are mandatory to validate the identity, purity, and isotopic enrichment of the final standard.

Purification: High-performance liquid chromatography (HPLC) is the primary method used for purifying the synthesized adducts. nih.govnih.gov The process often involves collecting fractions, which are monitored by UV absorbance at approximately 360 nm, the characteristic absorbance maximum for the AFB1 moiety. pnas.orgnih.gov Lyophilization is then used to obtain the dried, purified product. acs.org

Analytical Characterization: A combination of spectroscopic techniques is used to confirm the structure and identity of the synthesized standard.

| Analytical Technique | Purpose | Expected Result for AFB-Guanine-¹³C,¹⁵N₂ |

| UV-Vis Spectroscopy | Confirm the presence of the AFB1 chromophore. | Absorbance spectrum identical to the unlabeled standard, with a maximum at ~360 nm. nih.gov |

| Mass Spectrometry (LC-MS/MS) | Confirm molecular weight and isotopic incorporation. | A molecular ion peak shifted from the unlabeled standard by the exact mass of the incorporated ¹³C and ¹⁵N isotopes. nih.gov |

| NMR Spectroscopy (¹H NMR) | Confirm the covalent structure and stereochemistry. | A spectrum consistent with the proposed structure of the AFB1-guanine adduct. oup.com |

The successful synthesis and thorough characterization of AFB-Guanine-¹³C,¹⁵N₂ provide a crucial tool for researchers, enabling the precise and accurate measurement of this DNA adduct in toxicological and molecular epidemiology studies. nih.gov

Chromatographic Techniques for High-Purity Isolation

Following synthesis, the reaction mixture contains the desired adduct alongside unreacted starting materials and byproducts. Achieving the high purity required for an analytical standard necessitates robust purification techniques, with High-Performance Liquid Chromatography (HPLC) being the predominant method. vulcanchem.comnih.govacs.org

The isolation process often involves multiple steps. An initial cleanup may be performed using Solid Phase Extraction (SPE) to remove major impurities. researchgate.netnih.gov The final purification to isolate the AFB-Guanine-¹³C,¹⁵N₂ adduct with high purity is almost universally accomplished by preparative or semi-preparative HPLC. nih.govresearchgate.netacs.org

Key parameters for the successful HPLC purification include:

Column Chemistry : Reversed-phase columns are typically used. C18 columns are common, offering good retention and separation of the relatively nonpolar aflatoxin adducts. vulcanchem.com Phenyl-Hexyl columns have also been successfully employed. researchgate.netnih.gov

Mobile Phase : The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape and control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nist.govresearchgate.net

Detection : A UV detector is used to monitor the column effluent, with the characteristic absorbance of the aflatoxin moiety (around 360-362 nm) allowing for the identification and collection of the correct fraction. vulcanchem.comnih.gov

Table 2: Typical HPLC Purification Parameters for AFB-Guanine Adducts

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase HPLC | vulcanchem.comacs.org |

| Stationary Phase (Column) | Phenyl-Hexyl or C18 | Nucleodur Phenyl-Hexyl (250 x 4 mm, 5 µm) | researchgate.net |

| Mobile Phase A | Aqueous solvent, often acidified | Water with 0.1% Formic Acid | nist.govresearchgate.net |

| Mobile Phase B | Organic solvent | Acetonitrile | nist.govresearchgate.net |

| Elution | Gradient | Linear gradient from low to high percentage of Mobile Phase B | nist.gov |

| Detection | UV-Vis Spectrophotometry | 360-365 nm | vulcanchem.comnih.govresearchgate.net |

Spectroscopic and Mass Spectrometric Confirmation of Isotopic Distribution and Adduct Structure

Once purified, the identity, isotopic incorporation, and structural integrity of AFB-Guanine-¹³C,¹⁵N₂ must be unequivocally confirmed. This is achieved through a combination of mass spectrometric and spectroscopic techniques.

Mass Spectrometry (MS) is the definitive analytical tool for this purpose, providing data on molecular weight and fragmentation patterns that confirm both the adduct structure and the presence of the isotopic labels. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful method used. vulcanchem.comnih.govnist.gov

Ionization : Electrospray ionization (ESI) in positive mode is typically used to generate protonated molecular ions [M+H]⁺ of the adduct. vulcanchem.com

Mass Analysis : High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. vulcanchem.com Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns. By selecting the isotopically labeled parent ion and fragmenting it, a specific pattern is produced that confirms the structure. For example, in the fragmentation of AFB₁-N⁷-Gua-¹⁵N₅, product ions corresponding to the unlabeled AFB₁ moiety (m/z 329) and the ¹⁵N₅-labeled guanine moiety (m/z 157) are observed, confirming the location of the labels. nih.gov

Quantification Method : In analytical applications, Multiple Reaction Monitoring (MRM) is employed, where specific mass transitions (from a precursor ion to a product ion) for both the unlabeled analyte and the labeled internal standard are monitored, providing exceptional sensitivity and selectivity. vulcanchem.com

¹H NMR : Proton NMR can help confirm the structure and stereochemistry of the adduct. acs.org

¹³C and ¹⁵N NMR : These techniques directly probe the incorporated isotopes. vulcanchem.comchemrxiv.org The chemical shifts and coupling constants in ¹³C and ¹⁵N NMR spectra provide definitive proof of successful isotopic labeling at the intended positions within the guanine ring. chemrxiv.orghmdb.caresearchgate.net For instance, molecular dynamics calculations restrained by NMR-derived data have been used to elucidate the detailed three-dimensional structure of similar AFB-DNA adducts. acs.orgnih.gov

| UV-Vis Spectrophotometry | Quantification of purified standard. | Characteristic absorbance maximum at ~360-362 nm (Extinction Coefficient ≈ 18,000 L mol⁻¹ cm⁻¹). | vulcanchem.comnih.gov |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| AFB-Guanine-¹³C,¹⁵N₂ |

| Aflatoxin B₁ (AFB₁) |

| AFB₁-exo-8,9-epoxide |

| 8,9-dihydro-8-(N⁷-guanyl)-9-hydroxyaflatoxin B₁ (AFB₁-N⁷-Gua) |

| Aflatoxin B₁-formamidopyrimidine (AFB-FapyGua) |

Advanced Analytical Methodologies Utilizing Afb Guanine 13c,15n2

Isotope Dilution Mass Spectrometry (IDMS) for Quantitation of Aflatoxin-DNA Adducts

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of target molecules. In the context of aflatoxin research, IDMS is considered a gold standard for measuring aflatoxin-DNA adducts in biological samples. nih.gov The technique's robustness makes it essential for studies aiming to establish clear relationships between carcinogen exposure and biological effects, such as the formation of DNA adducts. nih.gov The use of IDMS has been pivotal in quantitatively comparing aflatoxin-albumin adducts and has demonstrated superior sensitivity compared to other methods like ELISA and HPLC with fluorescence detection. nih.gov

Principles of IDMS in Adduct Quantification

The fundamental principle of IDMS lies in the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). cerilliant.com In this case, a known quantity of a compound like AFB-Guanine-¹³C,¹⁵N₂ or, more commonly cited in literature, ¹⁵N₅-labeled analogues (e.g., AFB₁-N⁷-Gua-¹⁵N₅), is added to a biological sample at the earliest stage of analysis. nih.govnih.gov This labeled standard is chemically identical to the endogenous, unlabeled aflatoxin-DNA adduct (the analyte) and therefore exhibits the same behavior during all subsequent sample preparation steps, including extraction, purification, and chromatographic separation. cerilliant.comfoodriskmanagement.com

Any loss of the analyte during this process is mirrored by a proportional loss of the internal standard. During analysis by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the original concentration of the adduct in the sample can be calculated with high precision, effectively correcting for procedural losses and variations in instrument response (ion suppression or enhancement). foodriskmanagement.comresearchgate.net This approach provides structural information and ensures accurate quantification, which is crucial when dealing with low-abundance DNA lesions. nih.gov

Application of AFB-Guanine-¹³C,¹⁵N₂ as an Internal Standard in LC-MS/MS and UPLC-MS/MS

The primary analytical application of AFB-Guanine-¹³C,¹⁵N₂ and similar stable isotope-labeled analogues is as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. nih.govvulcanchem.com These techniques are essential for the unequivocal identification and accurate quantification of individual aflatoxin B₁ (AFB₁) adducts, including AFB₁-N⁷-guanine (AFB₁-N⁷-Gua) and its more stable, ring-opened formamidopyrimidine derivatives (AFB₁-FapyGua). nih.govnih.gov The use of these standards is critical for compensating for analyte losses during sample preparation and for correcting matrix effects during analysis, thereby ensuring the reliability of quantitative data. mdpi.com

The successful separation of aflatoxin-DNA adducts from the complex biological matrix and from each other is highly dependent on optimized liquid chromatography conditions. Research has demonstrated that a baseline separation of AFB₁-N⁷-Gua and the diastereomers of AFB₁-FapyGua can be achieved with excellent peak profiles using specific LC setups. nih.gov

Typically, reversed-phase columns are employed for this separation. For instance, studies have successfully used Zorbax Extend C18 narrow-bore columns (2.1 mm × 100 mm, 1.8 µm particle size) and Acuity C18 columns (1.0 mm × 150 mm, 1.7 µm particle size). nih.govoup.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small percentage of an acid, such as formic acid, to improve peak shape and ionization efficiency. nih.govoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the adducts. nih.govoup.com

Table 1: Examples of Optimized Liquid Chromatography Conditions for Aflatoxin-DNA Adduct Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Zorbax Extend C18 (2.1 x 100 mm, 1.8 µm) with an Agilent Eclipse XDB-C8 guard column | Acuity C18 (1.0 x 150 mm, 1.7 µm) |

| Mobile Phase A | 98% Water, 2% Acetonitrile, 0.1% Formic Acid | 85% Water, 14% Methanol, 1% Acetonitrile, 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Not specified, but a final mobile phase of 61% Water, 37% Methanol, 2% Acetonitrile, 0.1% Formic Acid was reached. |

| Gradient | Linear gradient starting from 100% A with 4% B/min | 8-minute linear gradient |

| Flow Rate | 0.3 mL/min | 120 µL/min |

| Column Temp. | 40 °C | Not specified |

Data sourced from scientific literature. nih.govoup.com

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed to detect and quantify aflatoxin adducts at the low levels found in biological samples. nih.gov Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing the adducts separated by LC. vulcanchem.com

For quantification, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is the most common acquisition mode. vulcanchem.comnist.gov This involves selecting the protonated molecule of the adduct (the precursor ion) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific, characteristic fragment ion (the product ion) in the second mass analyzer. nist.gov This process dramatically reduces chemical noise and enhances specificity. Researchers optimize the collision energy for each precursor-to-product ion transition to maximize signal intensity. nih.govnist.gov For validation, two different mass transitions are often monitored for each compound. nih.gov

Table 2: Tandem Mass Spectrometry (MS/MS) Transitions for Aflatoxin Adducts and Their ¹⁵N₅-Labeled Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| AFB₁-N⁷-Gua | 480 | 152 | Provides greater sensitivity. |

| 480 | 329 | Used for validation. | |

| cis- & trans-AFB₁-FapyGua | 498 | 452 | Optimal collision energy of 20 V. |

| 498 | 480 | Optimal collision energy of 15 V. | |

| AFB₁-N⁷-Gua-¹⁵N₅ | 485 | 157 | Internal Standard |

| 485 | 329 | Internal Standard | |

| cis- & trans-AFB₁-FapyGua-¹⁵N₅ | 503 | 457 | Internal Standard |

| 503 | 485 | Internal Standard |

Data compiled from published research. nih.govnist.gov

Following its formation, the primary AFB₁-N⁷-Gua adduct can undergo a chemical transformation under physiological conditions, where its imidazole (B134444) ring opens to form the more stable AFB₁-FapyGua adduct. nih.govnih.gov This adduct exists as two separable diastereomers, commonly referred to as cis-AFB₁-FapyGua and trans-AFB₁-FapyGua. nih.gov It is crucial to measure these isomers separately, as they exhibit different mutagenic properties, with the ring-opened FapyGua form being significantly more mutagenic than the parent AFB₁-N⁷-Gua adduct. nih.govnih.gov

Optimized UPLC and LC-MS/MS methods have successfully achieved baseline chromatographic separation of these two diastereomers from each other and from AFB₁-N⁷-Gua. nih.gov The availability and use of stable isotope-labeled internal standards for each of these three compounds (e.g., cis-AFB₁-FapyGua-¹⁵N₅, trans-AFB₁-FapyGua-¹⁵N₅, and AFB₁-N⁷-Gua-¹⁵N₅) is essential for their simultaneous and accurate quantification in a single analytical run. nih.govresearchgate.net

Tandem Mass Spectrometry Parameters (e.g., ESI, SRM, MRM, PRM) for Adduct Detection and Quantification

Sample Preparation and Processing in Quantitative Adduct Analysis

The analysis of aflatoxin-DNA adducts from biological tissues, such as the liver, requires a multi-step sample preparation procedure to isolate the adducts from the highly complex matrix. mdpi.com A typical workflow begins with the isolation and purification of DNA from the tissue sample. oup.com

Once the DNA is quantified, a specific amount (e.g., 5 to 50 µg) is taken for analysis. nih.govnist.gov The stable isotope-labeled internal standards, including the AFB-Guanine-¹³C,¹⁵N₂ or ¹⁵N₅-labeled analogues, are added to the DNA sample at this stage. nih.govnist.gov The DNA is then subjected to acid hydrolysis, often by heating the sample in dilute hydrochloric acid (e.g., 0.1 M HCl at 95°C). nih.govnist.gov This step cleaves the glycosidic bonds, releasing the adducted guanine (B1146940) bases (AFB₁-N⁷-Gua) and the FapyGua forms from the DNA backbone. nih.gov

After hydrolysis, the sample is often lyophilized (freeze-dried) to remove the acid and water. nih.govnist.gov The dried residue is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system, typically the initial mobile phase. nih.gov In some cases, further clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction may be employed to remove interfering substances before injection into the LC-MS/MS system. nih.govpnas.org This entire process, from initial tissue to final extract, is controlled for accuracy by the presence of the internal standard.

DNA Isolation and Hydrolysis Protocols (Acidic and Enzymatic) for Adduct Release

The initial and critical step in the analysis of AFB₁-DNA adducts from biological samples is the efficient isolation of DNA and the subsequent release of the AFB₁-N⁷-Gua adduct. This is typically achieved through either acidic or enzymatic hydrolysis.

Acidic Hydrolysis: This method involves treating the isolated DNA with a strong acid, such as 1.0 N hydrochloric acid (HCl), at elevated temperatures (e.g., 95-99°C) for a short period (10-15 minutes). oup.comoup.com This process cleaves the glycosidic bond between the deoxyribose sugar and the guanine base, releasing the AFB₁-N⁷-Gua adduct. researchgate.net While effective, acidic hydrolysis can be harsh and may lead to the formation of the more stable, ring-opened formamidopyrimidine derivative (AFB₁-FAPY). researchgate.net

Enzymatic Hydrolysis: A milder alternative to acidic hydrolysis involves the use of specific enzymes. A common approach utilizes a combination of enzymes, such as micrococcal nuclease and phosphodiesterase, to digest the DNA backbone and release the adducted nucleosides. This method is less likely to cause structural rearrangement of the adduct. Following enzymatic digestion, further treatment with an acid or specific glycosylases may be necessary to release the free AFB₁-N⁷-Gua base for analysis.

| Hydrolysis Method | Protocol Summary | Advantages | Disadvantages | References |

| Acidic Hydrolysis | Treatment with 1.0 N HCl at 95-99°C for 10-15 minutes. | Rapid and efficient release of the adduct. | Can lead to the formation of AFB₁-FAPY derivatives. | oup.comoup.com |

| Enzymatic Hydrolysis | Digestion with enzymes like micrococcal nuclease and phosphodiesterase. | Milder conditions, preserves adduct structure. | Can be more time-consuming and may require additional enzymatic steps. |

Extraction and Enrichment Techniques (e.g., Solid Phase Extraction, Immunoaffinity)

Due to the typically low concentrations of AFB₁-N⁷-Gua in biological samples and the complexity of the biological matrix, extraction and enrichment steps are crucial for accurate quantification.

Solid Phase Extraction (SPE): SPE is a widely used technique to clean up and concentrate the analyte of interest from a complex mixture. uga.edunih.gov For AFB₁-N⁷-Gua, reversed-phase C18 cartridges are commonly employed. mit.edu The sample is loaded onto the cartridge, interfering substances are washed away, and the adduct is then eluted with a suitable solvent. This process removes many matrix components that could interfere with subsequent analysis. mdpi.com

Immunoaffinity Chromatography (IAC): IAC offers a highly specific method for the enrichment of AFB₁ adducts. nih.gov These columns contain monoclonal antibodies that specifically bind to aflatoxins and their adducts. nih.gov The sample extract is passed through the column, the AFB₁-N⁷-Gua is retained by the antibodies, and after washing, the purified adduct is eluted. This technique provides excellent sample cleanup and is particularly useful for analyzing samples with very low adduct levels. nih.govingentaconnect.com

Matrix Effect Compensation and Method Validation using AFB-Guanine-¹³C,¹⁵N₂

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy of mass spectrometry-based quantification. researchgate.netqascf.com The use of a stable isotope-labeled internal standard, such as AFB-Guanine-¹³C,¹⁵N₂, is the most effective way to compensate for these effects. researchgate.netfoodriskmanagement.com

AFB-Guanine-¹³C,¹⁵N₂ is chemically identical to the native AFB₁-N⁷-Gua adduct but has a different mass due to the incorporation of heavy isotopes. foodriskmanagement.com By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, it experiences the same processing and matrix effects as the analyte of interest. The ratio of the native adduct to the labeled standard is then measured by the mass spectrometer. Any signal suppression or enhancement will affect both the analyte and the internal standard equally, thus canceling out the matrix effect and allowing for accurate quantification. researchgate.netnih.gov

Method validation using AFB-Guanine-¹³C,¹⁵N₂ involves assessing parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ). acs.org For example, a study using a ¹⁵N₅-labeled AFB₁-N⁷-Gua internal standard achieved an LOQ of 0.8 pg per 20 mL of urine with a coefficient of variation of less than 6%.

Inter-Laboratory Standardization and Quality Assurance

Comparison with Other Analytical Techniques (e.g., ELISA, ³²P-postlabeling, HPLC-FLD) in Research Contexts

While LC-MS/MS with isotope dilution is considered the gold standard for AFB₁-N⁷-Gua quantification, other analytical techniques have been and are still used in research. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay that is relatively simple and cost-effective. researchgate.net However, it can suffer from cross-reactivity with other aflatoxin metabolites, potentially leading to an overestimation of the adduct concentration. nih.gov

³²P-postlabeling: This is a highly sensitive technique that can detect very low levels of DNA adducts. However, it is labor-intensive, involves the use of radioactivity, and may not provide structural information about the adduct.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): HPLC-FLD is a sensitive and specific method for detecting fluorescent compounds like aflatoxins. nih.gov While it can be used to quantify AFB₁-N⁷-Gua, it may lack the specificity and accuracy of LC-MS/MS, especially in complex matrices.

| Analytical Technique | Principle | Advantages | Disadvantages | References |

| LC-MS/MS with Isotope Dilution | Separation by HPLC, detection by mass spectrometry using a labeled internal standard. | High sensitivity, specificity, and accuracy; structural confirmation. | High initial instrument cost. | nih.govacs.org |

| ELISA | Immunoassay based on antibody-antigen recognition. | High throughput, cost-effective. | Potential for cross-reactivity and overestimation. | researchgate.netnih.gov |

| ³²P-postlabeling | Radioactive labeling of DNA adducts. | Very high sensitivity. | Labor-intensive, use of radioactivity, lacks structural information. | ptbioch.edu.pl |

| HPLC-FLD | Separation by HPLC and detection by fluorescence. | Good sensitivity and specificity for fluorescent compounds. | Less specific than MS/MS, susceptible to matrix interference without an appropriate internal standard. | nih.gov |

Development of DNA Adductomics Approaches with Stable Isotopes

The field of "DNA adductomics" aims to comprehensively identify and quantify the entire spectrum of DNA adducts in a biological sample. ptbioch.edu.plnih.gov This emerging field heavily relies on advancements in mass spectrometry, particularly high-resolution mass spectrometry (HRMS), and the use of stable isotope-labeled internal standards. nih.govmdpi.com

Stable isotopes are integral to DNA adductomics for several reasons. In targeted adductomics, where known adducts like AFB₁-N⁷-Gua are quantified, labeled standards such as AFB-Guanine-¹³C,¹⁵N₂ are essential for accurate quantification. ptbioch.edu.pl In untargeted adductomics, where the goal is to discover novel DNA adducts, stable isotope labeling can be used in metabolic studies to differentiate between endogenous and exogenous adducts. By exposing cells or organisms to a labeled precursor, any newly formed adducts will also be labeled, facilitating their identification in complex mass spectra. The development of these "omics" approaches, underpinned by the use of stable isotopes, is providing unprecedented insights into the role of DNA damage in the etiology of diseases like cancer. nih.gov

Untargeted Screening for DNA Adducts and the Need for Comprehensive Databases

Untargeted screening for DNA adducts is a powerful approach that aims to identify the entire spectrum of DNA modifications in a biological sample without prior knowledge of the specific adducts present. nih.gov This "adductomics" approach provides a global profile of DNA damage, offering insights into exposures to various genotoxic agents and endogenous processes. researchgate.net The use of high-resolution mass spectrometry (HRMS) is central to untargeted screening, as it can distinguish between thousands of features in a complex biological sample with high mass accuracy. sci-hub.se

In this context, isotopically labeled standards like AFB-Guanine-13C,15N2 are indispensable. While not used for absolute quantification in a truly untargeted search, they are crucial for method validation and for confirming the identity of suspected adducts. nih.gov For instance, a stable isotope-labeled internal standard can be spiked into a sample to verify that the analytical platform can detect and correctly identify a specific type of adduct amidst a complex background matrix. tandfonline.com

Several sophisticated mass spectrometry-based techniques are employed for untargeted adduct screening:

Data-Independent Acquisition (DIA): Methods like the wide-SIM/MS2 approach involve acquiring data over a wide mass range, followed by fragmentation of all detected ions. This allows for the retrospective identification of adducts without pre-selecting specific parent ions. nih.gov

Constant Neutral Loss (CNL) Scanning: This technique, often performed with ion trap mass spectrometers (CNL-MS3), screens for the characteristic loss of the deoxyribose sugar moiety (116.0473 Da) that occurs when nucleoside adducts are fragmented. This loss acts as a flag for the presence of a potential DNA adduct, triggering further fragmentation to identify the adducted base. nih.govnih.gov

A significant challenge in untargeted adductomics is the confident identification of the detected signals. sci-hub.se The vast number of features generated by HRMS requires robust bioinformatics tools and, most importantly, comprehensive databases. researchgate.net These databases must contain extensive information on known and predicted DNA adducts, including their exact mass, fragmentation patterns (MS/MS spectra), and chromatographic retention times. sci-hub.se The inclusion of experimental MS/MS data from reference standards, such as this compound, greatly enhances the confidence in adduct annotation. sci-hub.se Without such comprehensive and well-curated databases, assigning identities to the thousands of detected features in an untargeted analysis remains a major bottleneck. researchgate.netsci-hub.se

| Analytical Technique | Principle | Role of Labeled Standards (e.g., this compound) |

| Wide-SIM/MS2 (DIA) | Data-independent acquisition across a wide mass range, followed by fragmentation of all ions. nih.gov | Method validation, confirmation of retention time and fragmentation for specific adduct classes. |

| CNL-MS3 (DDA) | Data-dependent acquisition triggered by the neutral loss of the deoxyribose sugar. nih.gov | Confirmation of specific adduct identification within the complex dataset. |

| UPLC-HRMS | High-resolution separation and mass analysis for accurate mass measurement. sci-hub.se | Provides accurate mass for comparison against database entries of labeled and unlabeled adducts. |

Application of Stable Isotope Probing (SIP)-Raman Spectroscopy for Metabolic Activity and Adduct Detection

Stable Isotope Probing (SIP) coupled with Raman Spectroscopy is an emerging and powerful analytical technique for investigating metabolic processes at the single-cell level. nih.gov Raman spectroscopy is a non-destructive optical technique that provides a detailed chemical "fingerprint" of a sample by measuring the vibrational modes of its molecules. nih.govnih.gov When a molecule is labeled with stable isotopes, such as the 13C and 15N in this compound, the increased atomic mass of these isotopes causes a predictable "red-shift" (a shift to lower wavenumbers) in the Raman spectral peaks. asm.orgmdpi.com

This principle allows SIP-Raman to track the metabolic fate of isotopically labeled compounds. By introducing a labeled substrate, researchers can monitor its uptake and incorporation into various biomolecules within a cell or tissue, providing insights into active metabolic pathways. sci-hub.senih.gov

In the context of DNA adducts, SIP-Raman offers a novel approach for their detection and for studying the metabolic activity associated with their formation. The application would involve several key aspects:

Detection of Labeled Adducts: The unique vibrational signature created by the 13C and 15N atoms in this compound would allow for its specific detection. The characteristic red-shifted peaks in the Raman spectrum would serve as a direct marker for the presence of the adduct, distinguishing it from the cell's native components. asm.org

High-Resolution Imaging: Raman microscopy allows for high-resolution chemical imaging. This could potentially be used to visualize the subcellular distribution of labeled adducts or to identify specific cells within a heterogeneous population that have a higher metabolic activity related to adduct formation. nih.gov

While mass spectrometry remains the gold standard for the quantitative analysis of DNA adducts, SIP-Raman provides complementary information that is otherwise difficult to obtain. nih.govnih.gov It offers a non-destructive, label-based method to study the functional aspects of adduct formation in situ. The development of advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), further enhances sensitivity, which is critical for detecting the typically low levels of DNA adducts found in biological samples. tandfonline.comnih.gov

| Parameter | Description | Relevance of this compound |

| Raman Shift | The incorporation of heavier isotopes (13C, 15N) into a molecule alters its vibrational frequency, causing a predictable shift in its Raman spectrum. asm.orgmdpi.com | The specific red-shift caused by the 13C and 15N labels serves as a unique identifier for the adduct. |

| Metabolic Tracking | By using a labeled precursor, SIP-Raman can follow the path of the label as it is incorporated into various cellular components. sci-hub.se | Allows for the study of metabolic pathways active during the formation and processing of the AFB-Guanine adduct. |

| Chemical Imaging | Raman microscopy can generate high-resolution images based on the chemical composition of the sample. nih.gov | Enables the potential visualization of adduct localization within single cells or tissues. |

Mechanistic Investigations of Aflatoxin B1 Carcinogenesis Facilitated by Afb Guanine 13c,15n2

DNA Adduct Formation Dynamics and Kinetics

The initiation of AFB1's carcinogenic activity involves its metabolic activation to a reactive epoxide, which then covalently binds to DNA, primarily at the N7 position of guanine (B1146940) residues. vulcanchem.com The use of isotopically labeled standards has been instrumental in elucidating the kinetics and dynamics of this adduct formation both in simplified in vitro systems and complex in vivo models.

In vitro studies have provided fundamental insights into the chemical reactivity of the ultimate carcinogenic form of AFB1, the AFB1 exo-8,9-epoxide. Research has shown that this epoxide is highly unstable and hydrolyzes rapidly in water, with a pseudo-first-order rate of 0.6 s⁻¹ at 25°C. pnas.org Despite this rapid hydrolysis, it reacts very efficiently with DNA. pnas.orgresearchgate.net

Kinetic analyses reveal that the reaction with guanine in DNA is significantly more efficient than with free deoxyguanosine in an aqueous solution—over 2000 times more efficient. nih.gov This catalytic effect is largely attributed to the intercalation of the AFB1 exo-8,9-epoxide into the DNA double helix before the covalent reaction occurs. pnas.orgnih.gov This reversible complex formation positions the epoxide for an SN2 reaction with the N7 atom of guanine. pnas.org The rate of this covalent reaction with guanine within the DNA complex is approximately 35 s⁻¹, a rate substantially faster than hydrolysis under similar conditions. pnas.org The use of isotopically labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for obtaining such precise kinetic data. vulcanchem.comnih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Hydrolysis Rate of AFB1 exo-8,9-epoxide | 0.6 s⁻¹ | Aqueous solution, 25°C | pnas.org |

| Reaction Rate with Guanine in DNA | 35 s⁻¹ | Within reversible DNA complex | pnas.org |

| Reaction Efficiency in DNA vs. dGuo | >2000-fold higher | Comparison of reaction in DNA vs. free deoxyguanosine | nih.gov |

| Dissociation Constant (Kd) for DNA Complex | 0.43 mg ml⁻¹ | Calf thymus DNA | pnas.org |

In living organisms, the formation of AFB1-DNA adducts is a complex process influenced by metabolic activation and detoxification pathways. berkeley.edu Isotope dilution mass spectrometry, using standards like AFB-Guanine-13C,15N2, has enabled the accurate measurement of adduct levels in various tissues of animal models following AFB1 exposure. nih.govberkeley.edunih.gov

Studies in rats have demonstrated a dose-dependent formation of AFB1-DNA adducts in the liver, kidney, and colon, with the highest levels typically found in the liver, the primary site of AFB1 metabolism. berkeley.edu Following a single dose in neonatal mice, the initial adduct, AFB1-N7-Guanine, forms rapidly, with peak levels observed within hours. nih.gov This adduct is chemically unstable and its levels decline as it is either removed by DNA repair, lost through chemical depurination, or converted to the more stable imidazole (B134444) ring-opened form, AFB1-FapyGua. nih.gov In fact, 24 hours after a single high dose in mice, the level of the persistent AFB1-FapyGua adduct can be double that of the remaining AFB1-N7-Guanine. nih.gov These quantitative in vivo studies, which are essential for risk assessment, rely heavily on the precision afforded by isotopically labeled standards. berkeley.edunih.gov

| Model System | Adduct Measured | Key Finding | Reference |

|---|---|---|---|

| Fischer 344 Rats | AFB1-DNA Adducts | Adduct formation is linear with dose; order of adduct levels is liver > kidney > colon. | berkeley.edu |

| B6C3F1 Neonatal Mice (single dose) | AFB1-N7-Guanine & AFB1-FapyGua | Peak AFB1-N7-Guanine levels at 2 hours, followed by rapid decline. | nih.gov |

| B6C3F1 Neonatal Mice (single dose) | AFB1-FapyGua | Level of AFB1-FapyGua was twice that of AFB1-N7-Guanine at 24 hours post-dosing. | nih.gov |

| Rats (intermittent exposure) | AFB1-DNA Adducts | Adducts increased linearly with dose after 12 and 20 weeks of intermittent treatment. | oup.com |

In Vitro Studies on AFB1 Epoxide Reactivity with Guanine

DNA Repair Pathways and Adduct Processing

The persistence of DNA adducts is a key determinant of carcinogenic outcome. If not removed before DNA replication, these lesions can lead to mutations. sigmaaldrich.comfrontiersin.org Cells have evolved sophisticated DNA repair pathways to remove such damage. Research using advanced analytical techniques has clarified how AFB1 adducts are recognized and processed by these cellular systems.

While bulky adducts have historically been associated with the Nucleotide Excision Repair (NER) pathway, recent evidence has highlighted a critical role for Base Excision Repair (BER) in handling AFB1-induced damage. pnas.orgoup.comresearchgate.net Specifically, the DNA glycosylase NEIL1 has been shown to efficiently recognize and excise the highly mutagenic, ring-opened AFB1-FapyGua adduct. pnas.orgpnas.orgresearchgate.net In vitro experiments demonstrate that human NEIL1 can catalyze the incision of DNA containing an AFB1-FapyGua lesion. pnas.org

This in vitro finding is supported by in vivo evidence from mouse models. nih.govpnas.org Mice lacking the Neil1 gene (Neil1-/-) show a significant accumulation of AFB1-FapyGua adducts in their liver DNA compared to wild-type mice after being treated with AFB1. nih.govpnas.org Consequently, these Neil1-deficient mice are far more susceptible to developing AFB1-induced hepatocellular carcinomas. pnas.orgacs.org While other glycosylases like OGG1 are crucial for removing certain forms of oxidative DNA damage, such as 8-oxoguanine, which can be a secondary consequence of AFB1 exposure, NEIL1 appears to be the primary glycosylase that initiates the BER pathway for the direct removal of the persistent AFB1-FapyGua adduct. nih.govsigmaaldrich.compnas.org

The excision of the damaged base by a DNA glycosylase like NEIL1 is the first step in the Base Excision Repair (BER) pathway. sigmaaldrich.compnas.org Following the removal of AFB1-FapyGua by NEIL1, subsequent enzymes in the BER pathway, including an AP endonuclease, DNA polymerase, and DNA ligase, complete the repair process, restoring the original DNA sequence. frontiersin.org The discovery that BER, initiated by NEIL1, is a major contributor to maintaining genomic stability after aflatoxin exposure has shifted the understanding of how cells defend against this carcinogen. pnas.orgpnas.org It suggests that the BER pathway is more versatile than previously thought, capable of handling not just small base lesions but also bulkier adducts like AFB1-FapyGua. nih.govpnas.org This implicates that individual variations in the efficiency of BER, potentially due to genetic polymorphisms in enzymes like NEIL1, could be a significant factor in susceptibility to aflatoxin-induced liver cancer. pnas.orgacs.org

A crucial aspect of AFB1 carcinogenesis is the differential persistence of its two major DNA adducts. The initial adduct, AFB1-N7-Guanine, is relatively unstable. It can be removed by repair systems or undergo spontaneous chemical degradation through depurination, creating an apurinic site. pnas.org In contrast, the rearranged AFB1-FapyGua adduct is chemically more stable and appears to be a poorer substrate for some repair pathways, leading to its persistence in the genome. researchgate.netpnas.orgpnas.org

This persistence is highly significant because the AFB1-FapyGua adduct is also highly mutagenic, causing the characteristic G→T transversion mutations frequently seen in p53-mutated human liver cancers in regions with high aflatoxin exposure. nih.govpnas.org The longevity of the FapyGua adduct, combined with its high mutagenic potential, strongly implicates it as the primary lesion responsible for the mutations that drive aflatoxin-induced cancer. pnas.orgpnas.orgoup.com Long-term in vivo studies, which depend on the precise quantification enabled by stable isotope-labeled standards like this compound, have been vital in demonstrating the accumulation of this persistent adduct over time with chronic exposure, providing a direct molecular link between exposure and the accumulation of cancer-causing DNA damage. nih.govpnas.org

| Adduct Type | Relative Stability/Persistence | Primary Repair Pathway(s) | Mutagenic Potential | Reference |

|---|---|---|---|---|

| AFB1-N7-Guanine | Less stable; subject to depurination | Nucleotide Excision Repair (NER) | Mutagenic, but less so than FapyGua | researchgate.netpnas.org |

| AFB1-FapyGua | More stable and persistent in vivo | Base Excision Repair (BER) via NEIL1, NER | Highly mutagenic (potent G→T transversions) | pnas.orgpnas.orgpnas.orgoup.com |

Role of Base Excision Repair (BER) in AFB1-DNA Adduct Resolution

Mutagenic Consequences of AFB1-DNA Adducts

The carcinogenic effects of Aflatoxin B1 (AFB1) are intrinsically linked to its ability to form adducts with DNA, leading to a cascade of mutagenic events. The formation of these adducts, primarily at the N7 position of guanine, disrupts the normal functioning of DNA, leading to characteristic mutations that are a hallmark of AFB1-induced cancers. pnas.orgresearchgate.net

Characterization of Mutation Spectra Induced by AFB1-N7-Guanine (e.g., G→T Transversions)

The primary DNA adduct formed by the metabolic activation of AFB1 is 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua). pnas.orgnih.gov This adduct is known to be highly mutagenic, with a distinct mutational signature dominated by guanine to thymine (B56734) (G→T) transversions. pnas.orgacs.orgfrontiersin.orgnih.gov This specific mutation is a defining characteristic of AFB1 exposure and is frequently observed in hepatocellular carcinomas (HCCs) from regions with high aflatoxin exposure. pnas.orgoup.com

Replication of DNA containing the AFB1-N7-Gua adduct often results in the misincorporation of adenine (B156593) opposite the damaged guanine. nih.govdoi.org This mispairing, if not corrected, leads to a G→T transversion in the subsequent round of DNA replication. While G→T transversions are the predominant outcome, a smaller percentage of G→A transitions (around 10-12%) are also observed. acs.orgnih.govdoi.org Studies using vectors with a site-specific AFB1-N7-Gua adduct have shown a high mutation frequency of 45% in primate cells, with the majority being G→T substitutions. acs.org

The context of the surrounding DNA sequence can also influence the mutational outcome. For instance, in a 5'-CpG-3' sequence, the AFB1-N7-Gua adduct primarily causes a targeted G→T mutation, but also a C→T mutation at the adjacent 5' cytosine in about 10% of cases. pnas.org

Differential Mutagenicity of AFB1-N7-Guanine and AFB1-FapyGua Isomers

Under physiological conditions, the initial AFB1-N7-Gua adduct is chemically unstable and can undergo a rearrangement of its imidazole ring to form the more stable 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1 (AFB1-FapyGua) adduct. nih.govoup.com This conversion results in two diastereomers, the cis- and trans-forms. nih.gov

Crucially, the AFB1-FapyGua adduct is significantly more mutagenic than the parent AFB1-N7-Gua adduct. acs.orgnih.govpnas.org In primate cells, AFB1-FapyGua has been demonstrated to be at least six times more mutagenic than AFB1-N7-Gua. nih.gov Both adducts predominantly cause G→T transversions, but the higher mutagenic potential of AFB1-FapyGua suggests it is a major contributor to the genotoxicity and, consequently, the carcinogenicity of AFB1. nih.govpnas.org The persistence of the AFB1-FapyGua adduct in the genome, coupled with its high mutagenic frequency, makes it a particularly dangerous lesion. pnas.org

The two anomeric forms of the 2'-deoxynucleoside of AFB1-FapyGua exhibit different biological activities. The β-anomer is a major driver of mutagenesis, while the α-anomer acts as a strong block to DNA replication. acs.orgnih.gov

| Adduct | Primary Mutation | Relative Mutagenicity | Other Effects |

|---|---|---|---|

| AFB1-N7-Guanine | G→T Transversion | Weakly mutagenic (2-6% frequency) pnas.org | Also induces G→A transitions (~10-12%) acs.orgnih.govdoi.org |

| AFB1-FapyGua | G→T Transversion | Highly mutagenic (up to 32% frequency); ~6 times more than AFB1-N7-Guanine nih.govpnas.org | β-anomer is highly mutagenic; α-anomer blocks replication acs.orgnih.gov |

Insights into Translesion Synthesis (TLS) Polymerase Activity at Adduct Sites

When a replicative DNA polymerase encounters a DNA adduct like AFB1-N7-Gua or AFB1-FapyGua, it often stalls. oup.comnih.gov To overcome this blockage and complete DNA replication, cells employ specialized translesion synthesis (TLS) polymerases. doi.orgnih.gov These polymerases have more open active sites, allowing them to accommodate bulky adducts, but they are also more prone to errors. nih.govsemanticscholar.org

The specific TLS polymerase involved in bypassing the adduct influences the resulting mutational outcome. For the AFB1-N7-Gua adduct, in vitro studies suggest that while the replicative polymerase pol delta and the mismatch extension polymerase pol zeta can replicate it in an error-free manner, the characteristic G→T and G→A mutations are primarily introduced by TLS polymerases, notably pol kappa and to a lesser extent, pol eta. doi.org

In contrast, the highly mutagenic bypass of the AFB1-FapyGua adduct appears to be primarily mediated by polymerase zeta (pol ζ). oup.comacs.org While replicative polymerases are blocked by this lesion, pol ζ is capable of inserting an adenine opposite the adduct and extending the DNA strand, leading to the observed G→T transversions. oup.comacs.org

Contributions to Oxidative Stress and DNA Damage

Interplay between AFB1 Exposure and Oxidatively Induced DNA Lesions (e.g., 8-OH-dG)

A key marker of oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govoup.com Studies have shown that AFB1 administration leads to a time- and dose-dependent increase in the levels of 8-OH-dG in the hepatic DNA of rats. nih.gov Similarly, increased levels of 8-OH-dG have been observed in the lung cells of mice and in the serum of cocks exposed to AFB1. oup.comnih.gov

This increase in 8-OH-dG is significant because this lesion is itself mutagenic, capable of causing G→T transversions, the same type of mutation predominantly induced by AFB1-DNA adducts. nih.govoup.com This suggests that AFB1-induced oxidative stress may be an important parallel mechanism contributing to the mutagenicity and carcinogenicity of AFB1. nih.gov In some studies, a significant correlation has been found between urinary AFB1 levels and urinary 8-OH-dG excretion. oup.com

| Organism/System | Observation | Reference |

|---|---|---|

| Rats (hepatic DNA) | Time- and dose-dependent increase in 8-OH-dG | nih.gov |

| Mice (lung cells) | ~3-fold increase in 8-OH-dG | nih.gov |

| Cocks (serum) | Significantly higher 8-OH-dG concentrations | oup.com |

| Human Adolescents (urine) | Significant correlation between urinary AFB1 and 8-OHdG | oup.com |

Investigating Radical Formation and its Impact on Guanine Modifications

The metabolic processing of AFB1 by cytochrome P450 enzymes in the liver is a process that can generate highly reactive free radicals. caldic.com These radicals, particularly hydroxyl radicals, are implicated as the initiating species in AFB1-induced oxidative DNA damage. nih.gov The formation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including DNA. caldic.commdpi.com

The attack of hydroxyl radicals on the C-8 position of guanine is a primary mechanism for the formation of 8-OH-dG. oup.com Pre-treatment of animals with antioxidants has been shown to reduce the levels of AFB1-induced 8-OH-dG, providing further evidence for the role of radical formation in this process. nih.gov While 8-OH-dG is the most studied oxidatively induced lesion in the context of AFB1 exposure, it is plausible that other forms of oxidative guanine modifications also occur, further contributing to the complex landscape of DNA damage initiated by this mycotoxin. nih.gov

Biomarker Research and Epidemiological Applications of Aflatoxin Guanine Adducts

AFB1-N7-Guanine as a Biomarker of Acute Aflatoxin Exposure

The formation of AFB1-N7-guanine adducts in DNA is a key event in the genotoxicity of aflatoxin B1. researchgate.net These adducts, if not repaired, can lead to mutations, particularly G→T transversions, a hallmark of aflatoxin-induced hepatocellular carcinoma. scispace.com Due to its relatively short half-life in DNA, the presence and quantity of AFB1-N7-guanine, or its excretory products, serve as a valuable biomarker for recent or acute exposure to AFB1. uef.fitandfonline.com

AFB1-N7-guanine is chemically unstable within the DNA structure and is rapidly excised and excreted in the urine. uef.fi This makes urinary levels of AFB1-N7-guanine a direct and non-invasive measure of the biologically effective dose of aflatoxin that has reached and damaged DNA. psu.edu The half-life of this adduct in urine is approximately 7.5 hours, reflecting very recent exposure. uef.fi

Advanced analytical techniques are crucial for the accurate quantification of these adducts in biological samples. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for measuring AFB1-N7-guanine in urine. Immunoaffinity column chromatography and solid-phase extraction are often employed for sample purification to minimize interference from the complex urinary matrix. Earlier methods also utilized formic acid hydrolysis followed by HPLC for adduct isolation.

The following table provides an overview of findings from studies measuring AFB1-N7-guanine in urine:

| Study Population | Biological Matrix | Analytical Method | Key Findings | Citation |

|---|---|---|---|---|

| Chinese Males | Urine and Feces | Not Specified | AFB1-N7-guanine was detected along with other metabolites, suggesting its utility as a biomarker. | researchgate.net |

| Rodent Model (Fischer 344) and Human Population (Maize-eating) | Urine and Liver Tissues | Indirect Competitive ELISA | Urinary levels ranged from 6.42 to 20.16 mg/mg creatinine (B1669602) in rats and 9.30 to 13.43 ng/mg creatinine in humans. Females in both species were more efficient at excreting the adduct. | psu.edu |

A critical aspect of validating a biomarker is establishing its correlation with external exposure levels. Numerous studies have demonstrated a dose-response relationship between dietary aflatoxin intake and the urinary excretion of AFB1-N7-guanine. scispace.com Early investigations in high-risk populations in China and The Gambia were pivotal in establishing this linear relationship. scispace.com These studies provided the first human dose-response data for an aflatoxin biomarker. scispace.com

For instance, a study analyzing urine samples from households in the Guangxi region of China found a good correlation between total dietary AFB1 intake and the excretion of its metabolites. uef.fi Another study reported a correlation coefficient of 0.65 between aflatoxin N7-guanine excretion and aflatoxin B1 intake from the previous day. acs.org This strong correlation underscores the utility of urinary AFB1-N7-guanine as a reliable short-term biomarker of dietary aflatoxin exposure. researchgate.net

Measurement in Urine and Other Biological Fluids

Comparative Analysis with Other Aflatoxin Biomarkers

While AFB1-N7-guanine is a key biomarker for acute exposure, other biomarkers provide information about different aspects and timeframes of aflatoxin exposure. A comparative analysis of these biomarkers is essential for a comprehensive understanding of an individual's or a population's risk.

In addition to reacting with DNA, the reactive epoxide of AFB1 can also bind to serum albumin, primarily at lysine (B10760008) residues, to form the AFB1-lysine adduct. tandfonline.comresearchgate.net Unlike the rapidly excreted AFB1-N7-guanine, the AFB1-lysine adduct has a much longer half-life, estimated to be around 2–3 months, which corresponds to the half-life of albumin in the blood. mdpi.comtandfonline.com

This fundamental difference in half-life makes AFB1-lysine a valuable biomarker for assessing long-term or chronic exposure to aflatoxin. brill.comresearchgate.net The measurement of AFB1-lysine in serum or plasma provides an integrated measure of exposure over several weeks to months. tandfonline.comresearchgate.net In contrast, urinary AFB1-N7-guanine reflects exposure over the preceding 24-48 hours. mdpi.com The choice between these biomarkers, therefore, depends on the specific research question, with AFB1-N7-guanine being more suited for assessing recent exposure and the efficacy of short-term interventions, while AFB1-lysine is more appropriate for epidemiological studies investigating the link between long-term exposure and chronic diseases like liver cancer. tandfonline.com

The following table summarizes the key distinctions between AFB1-N7-guanine and AFB1-lysine as biomarkers:

| Characteristic | AFB1-N7-Guanine | AFB1-Lysine | Citation |

|---|---|---|---|

| Biomarker Type | DNA Adduct | Protein Adduct (Serum Albumin) | tandfonline.comresearchgate.net |

| Exposure Window | Acute (24-48 hours) | Chronic (2-3 months) | mdpi.com |

| Biological Matrix | Urine | Serum/Plasma | researchgate.net |

| Primary Application | Assessing recent exposure and short-term interventions. | Epidemiological studies of chronic disease risk. | tandfonline.com |

The analysis of AFB1-N7-guanine, in conjunction with other metabolites, provides valuable insights into the in vivo metabolic pathways of aflatoxin B1. uef.fimdpi.com The formation of AFB1-N7-guanine is a direct consequence of the metabolic activation of AFB1 to its reactive epoxide form. researchgate.net Therefore, the levels of this adduct can reflect the activity of the enzymes involved in this activation pathway, primarily cytochrome P450s.

Studies in animal models have been instrumental in elucidating these pathways. For example, research using transgenic mice expressing human CYP3A7 showed significantly higher levels of AFB1-N7-guanine in the liver and kidneys, providing evidence of the in vivo activation of AFB1 by this human fetal enzyme. nih.gov Furthermore, comparative studies in primary hepatocytes from different species (mouse, rat, and human) have shown species-specific differences in AFB1 metabolism and DNA adduct formation. researchgate.net Such studies are crucial for understanding inter-individual and inter-species differences in susceptibility to aflatoxin-induced carcinogenesis. The simultaneous measurement of various metabolites, including AFB1-N7-guanine, aflatoxin M1 (AFM1), aflatoxin P1 (AFP1), and aflatoxin Q1 (AFQ1) in urine, allows for a more comprehensive assessment of the different metabolic routes of AFB1 detoxification and activation in vivo. mdpi.com

Distinction from AFB1-Lysine (Protein Adduct) as a Chronic Exposure Biomarker

Application in Molecular Epidemiological Studies

The development and validation of biomarkers like AFB1-N7-guanine have been a cornerstone of molecular epidemiology, providing a powerful tool to link environmental exposures to disease risk at the individual and population levels. cancertreatmentjournal.comuef.fi The measurement of AFB1-N7-guanine in human urine has been instrumental in establishing a definitive link between dietary aflatoxin exposure and the incidence of hepatocellular carcinoma.

Prospective epidemiological studies have utilized these biomarkers to identify individuals at high risk of developing liver cancer. uef.fi These studies have demonstrated a dose-response relationship between the levels of AFB1-N7-guanine and the risk of hepatocellular carcinoma, particularly in individuals chronically infected with the hepatitis B virus. The ability to quantify the biologically effective dose of the carcinogen through this biomarker has significantly strengthened the evidence for the etiological role of aflatoxin in liver cancer. uef.fi Moreover, these biomarkers have been employed to assess the impact of polymorphisms in genes encoding for aflatoxin-metabolizing enzymes and DNA repair enzymes on individual susceptibility to the effects of aflatoxin. uef.fi

Investigating Links Between Aflatoxin Exposure and Hepatocellular Carcinoma (HCC) Risk

The measurement of aflatoxin-guanine adducts in urine has been pivotal in establishing a definitive link between aflatoxin exposure and the risk of developing hepatocellular carcinoma (HCC). pnas.orgoamjms.eu Epidemiological studies, particularly in regions with high aflatoxin exposure and significant HCC incidence like China and sub-Saharan Africa, have consistently demonstrated that elevated levels of these DNA adducts are associated with an increased risk of liver cancer. nih.govscispace.com

One of the most significant findings from this research is the synergistic interaction between aflatoxin exposure and chronic infection with hepatitis B virus (HBV). scispace.commdpi.comaacrjournals.org Cohort studies have provided compelling quantitative evidence of this relationship. For instance, a landmark study in Shanghai involving over 18,000 men revealed that individuals with urinary biomarkers for aflatoxin exposure had a 3.4-fold increased relative risk of HCC. scispace.com In contrast, men who were positive for the hepatitis B surface antigen (HBsAg) but had low aflatoxin exposure showed a relative risk of 7.3. scispace.com Strikingly, individuals with both risk factors—HBsAg positivity and detectable urinary aflatoxin biomarkers—experienced a relative risk of 59. scispace.com

These findings underscore that aflatoxin acts as a potent co-carcinogen, and its role in liver cancer development is significantly amplified in the presence of chronic viral hepatitis. mdpi.comnih.gov The detection of AFB1-N7-guanine in urine serves as a more reliable and accurate measure of individual exposure and biological damage than estimates based on dietary intake alone. oamjms.eunih.gov This biomarker has been instrumental in confirming aflatoxin's classification as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). nih.govscispace.com Furthermore, molecular epidemiology has linked aflatoxin exposure to a specific mutation in the p53 tumor suppressor gene (R249S), a genetic alteration frequently found in HCC tumors from high-exposure regions. nih.govscispace.commdpi.com

Relative Risk of HCC Based on Aflatoxin and HBV Biomarkers

Data from a cohort study in Shanghai, China, illustrates the synergistic effect of aflatoxin exposure and HBV infection on the risk of developing Hepatocellular Carcinoma.

| Risk Factor(s) | Relative Risk (95% CI) | Reference |

|---|---|---|

| Neither (Control Group) | 1.0 | scispace.comnih.gov |

| Aflatoxin Biomarkers Only | 3.4 (1.1–10.0) | scispace.comnih.gov |

| HBV Infection (HBsAg+) Only | 7.3 (2.2–24.4) | scispace.comnih.gov |

| Aflatoxin Biomarkers + HBV Infection | 59.4 (16.6–212.0) | scispace.comnih.gov |

Evaluating the Efficacy of Dietary Interventions or Chemoprotective Strategies

The quantification of urinary aflatoxin-guanine adducts provides a powerful tool for assessing the effectiveness of interventions aimed at reducing the carcinogenic risk from aflatoxin exposure. pnas.org These biomarkers serve as intermediate endpoints in clinical trials, allowing researchers to measure the success of a strategy long before cancer might develop. mdpi.comluzvida.com

Several clinical trials have successfully used AFB1-N7-guanine levels to demonstrate the efficacy of chemoprotective agents. One notable example is a randomized, placebo-controlled trial conducted in Qidong, China, a region with high aflatoxin exposure. pnas.orgresearchgate.net In this study, participants who ingested chlorophyllin, a derivative of chlorophyll, three times a day showed a significant reduction in the excretion of urinary AFB1-N7-guanine. pnas.orgkoreascience.kr After three months, the median level of this biomarker in the chlorophyllin group was 55% lower than in the placebo group, providing strong evidence that chlorophyllin can block the bioavailability of aflatoxin. pnas.orgresearchgate.net

Another agent, oltipraz (B1677276), has also been evaluated for its chemopreventive properties. mdpi.com Animal studies first demonstrated that oltipraz treatment significantly reduced levels of hepatic AFB1-DNA adducts and urinary excretion of AFB1-N7-guanine. aacrjournals.org Subsequent clinical trials in Qidong tested oltipraz and found it modulated aflatoxin metabolism, reducing biomarkers of DNA damage. mdpi.comenghusen.dk A study in tree shrews showed that co-treatment with oltipraz during AFB1 exposure led to a remarkable 93% decrease in urinary aflatoxin-N7-guanine levels compared to the group receiving AFB1 alone. wjgnet.com These studies validate the use of aflatoxin-guanine adducts as reliable biomarkers for evaluating the effectiveness of chemopreventive strategies in high-risk populations. mdpi.comwjgnet.com

Efficacy of Interventions on Aflatoxin-Guanine Adducts

Summary of clinical and preclinical trials showing the reduction in urinary AFB1-N7-Guanine levels following specific interventions.

| Intervention Agent | Study Population | Biomarker Change | Reference |

|---|---|---|---|

| Chlorophyllin (100 mg, 3x/day) | Humans (Qidong, China) | 55% median reduction vs. placebo | pnas.orgresearchgate.net |

| Oltipraz | Rats | 67% reduction in urinary excretion | mdpi.comaacrjournals.org |

| Oltipraz | Tree Shrews | 93% decrease in urinary levels | wjgnet.com |

Population-Level Studies on Aflatoxin Exposure Burden

Biomarker-based studies are essential for accurately assessing the burden of aflatoxin exposure at the population level, particularly in developing countries where contamination of staple foods is widespread. researchgate.netjst.go.jpcancertreatmentjournal.com The use of biomarkers like aflatoxin-albumin adducts in serum and aflatoxin-guanine adducts in urine provides a more integrated and reliable measure of exposure than analyzing food samples alone. iarc.fr These studies have revealed extensive exposure in many parts of sub-Saharan Africa, and South and East Asia. jst.go.jp

Research across several African nations has highlighted the scale of the problem. A review of studies in The Gambia, Guinea, Kenya, Senegal, Tanzania, and Uganda, using the aflatoxin-albumin adduct biomarker, showed widespread exposure among vulnerable populations. nih.gov Geometric mean levels of the biomarker varied significantly, ranging from 9.7 pg/mg albumin in Ugandan children to a high of 578.5 pg/mg in Kenyan adolescents during an acute aflatoxicosis outbreak. nih.gov In many of these regions, over 95% of blood samples tested had detectable levels of aflatoxin adducts. jst.go.jp

These population studies are critical for several reasons. They identify high-risk geographic areas and communities, informing public health priorities and resource allocation. iarc.fr They also provide crucial data for risk assessment, helping to establish the link between exposure levels and health outcomes like child stunting and immune suppression, in addition to liver cancer. jst.go.jpjst.go.jp For example, studies have shown that exposure begins in utero and continues through infancy, with weaning-age children being particularly vulnerable due to their reliance on maize and groundnut-based foods. jst.go.jpcancertreatmentjournal.com By quantifying the exposure burden, these studies underscore the urgent need for effective agricultural, storage, and dietary interventions to mitigate aflatoxin contamination and protect public health. researchgate.net

Aflatoxin Exposure Levels in Various African Populations

Geometric mean levels of the aflatoxin-albumin (AF-alb) adduct biomarker in serum, indicating the extent of exposure in different study groups.

| Country | Study Population | Geometric Mean AF-alb Level (pg/mg albumin) | Reference |

|---|---|---|---|

| Uganda | Children | 9.7 | nih.gov |

| Kenya | Adolescents (during outbreak) | 578.5 | nih.gov |

| Multiple West African Nations | General Population | >95% of samples had detectable levels | jst.go.jp |

| Texas, USA (East) | General Population (2007-2014) | Increase from 2.35 to 4.34 | escholarship.org |

| Texas, USA (West) | General Population (2004-2010) | Increase from 0.63 to 3.98 | escholarship.org |

Emerging Research Directions and Methodological Enhancements

Development of Next-Generation Analytical Platforms for Ultrasensitive Adduct Detection

The quest for ever-lower detection limits for DNA adducts has driven the development of highly sensitive analytical platforms. While methods like ³²P-postlabeling offer high sensitivity, they lack the structural information and quantitative accuracy provided by mass spectrometry (MS)-based techniques. nih.gov The "gold standard" for DNA adduct analysis is now considered to be isotope dilution high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (ID-HPLC-ESI-MS/MS). nih.gov This method's high specificity, sensitivity, and accuracy make it ideal for quantifying low-abundance DNA lesions. nih.gov

Next-generation approaches focus on further enhancing sensitivity and throughput. Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS (UHPLC-MS/MS) offers improved resolution and speed. researchgate.net The development of nano-LC-MS systems, which operate at lower flow rates, significantly increases ionization efficiency and can boost sensitivity by orders of magnitude. researchgate.net Furthermore, high-resolution mass spectrometry (HRMS), such as quadrupole-linear ion trap orbitrap MS (Q-LIT-OT-MS), provides highly accurate mass measurements (≤ 1-5 ppm mass error), which greatly increases confidence in the identification of known and novel adducts. biorxiv.org

Innovations are not limited to MS-based methods. Electrochemical biosensors and aptasensing platforms are emerging as promising alternatives for the rapid and low-cost detection of aflatoxins. mdpi.comrsc.org These platforms utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity, offering a sensitive and selective means of detection. mdpi.com

Integration of Omics Technologies (e.g., Adductomics, Proteomics) with Stable Isotope Labeling

The integration of "omics" technologies with stable isotope labeling is providing a more holistic view of the biological impact of aflatoxin exposure. "Adductomics," a field still in its early stages, aims to comprehensively measure the entirety of DNA damage from various exposures. researchgate.netacs.org Stable isotope labeling and mass spectrometry (SILMS) is a powerful methodology within this field. researchgate.net By using stable isotope-labeled compounds for exposure studies, researchers can distinguish between DNA adducts arising from external (exogenous) sources and those produced by normal cellular processes (endogenous). researchgate.netacs.org This is crucial for accurate dose-response assessments and understanding cancer risk. acs.org

AFB-Guanine-¹³C,¹⁵N₂ serves as an essential internal standard in these studies, allowing for the precise quantification of naturally occurring aflatoxin-DNA adducts. vulcanchem.com This approach corrects for variations in sample processing and matrix effects, ensuring reliable data. nih.govvulcanchem.com

Proteomics, another key omics field, benefits from stable isotope labeling to study changes in protein levels, turnover, and localization in response to toxins. nih.gov The use of isotopically labeled protein adducts, such as Aflatoxin B1-lysine (AFB1-Lys), allows for the accurate measurement of protein damage, providing another layer of information on exposure and biological effect. nih.govnih.govnih.gov The combination of adductomics and proteomics, facilitated by stable isotope labeled standards, offers a powerful systems toxicology approach to understanding the multifaceted effects of aflatoxin exposure. acs.orgpromise-proteomics.com

Mechanistic Studies on Aflatoxin Interactions with Non-Coding RNA and Epigenetic Modifications

Research is expanding beyond DNA to investigate how aflatoxins interact with other critical cellular components, such as non-coding RNAs (ncRNAs), and how they influence epigenetic modifications. Studies have shown that aflatoxin B1 (AFB1) can inhibit the synthesis of nuclear RNA. nih.gov Specifically, AFB1 has been found to selectively inhibit RNA polymerase II, which is responsible for synthesizing messenger RNA (mRNA), and also to impair the function of the nucleolar DNA template, affecting ribosomal RNA (rRNA) synthesis. nih.gov

More recent research has utilized whole-transcriptome analysis to explore how AFB1 exposure alters the expression of various ncRNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), in cells. mdpi.com These studies are beginning to unravel the complex regulatory networks through which aflatoxins exert their toxic effects, including the impairment of cell proliferation. mdpi.com While the direct use of AFB-Guanine-¹³C,¹⁵N₂ in these specific ncRNA studies is not yet widely reported, the principles of using isotopic tracers to follow the fate of molecules and quantify their interactions will be invaluable in future mechanistic investigations in this area. escholarship.org

Elucidation of Novel AFB-Guanine Adducts and Metabolites using Isotopic Tracers

The primary DNA adduct formed by AFB1 is AFB1-N⁷-Guanine. vulcanchem.comnih.gov However, this initial adduct can undergo further transformations. Under physiological conditions, the imidazole (B134444) ring of the guanine (B1146940) base can open, leading to the formation of the more persistent and mutagenic aflatoxin B1-formamidopyrimidine (AFB1-FapyGua) adducts. nih.govacs.orgnih.gov

Isotopically labeled standards, such as AFB-Guanine-¹³C,¹⁵N₂, are crucial for the accurate identification and quantification of these different adduct forms. nih.gov For example, ¹⁵N-labeled guanosine (B1672433) has been used to determine the structure of formamidopyrimidine adducts by NMR. nih.gov The use of ¹⁵N₅-labeled AFB1-N⁷-Gua and AFB1-FapyGua as internal standards in LC-MS/MS analysis allows for the precise measurement of each adduct, helping to elucidate their relative contributions to mutagenesis and carcinogenesis. nih.gov

Furthermore, research using isotopic tracers is helping to identify novel metabolites of aflatoxins. Studies have identified various hydroxylated metabolites of aflatoxins B1, G1, and B2. mdpi.com The use of stable isotope labeling in these metabolic studies aids in tracking the biotransformation pathways and identifying previously unknown metabolic products.

Applications in Environmental Monitoring and Exposure Assessment for Aflatoxins

The accurate quantification of aflatoxin adducts in biological samples serves as a critical biomarker for assessing human exposure to these environmental carcinogens. vulcanchem.comnih.gov Isotope dilution mass spectrometry, utilizing standards like AFB-Guanine-¹³C,¹⁵N₂, is a cornerstone of modern biomonitoring studies. nih.govvulcanchem.comnih.gov This methodology allows for the precise measurement of adduct levels in various biological matrices, including blood, urine, and tissues, providing a quantitative measure of the biologically effective dose of the carcinogen. acs.orgresearchgate.net

These biomarkers are instrumental in epidemiological studies that aim to establish the link between aflatoxin exposure and diseases such as hepatocellular carcinoma. vulcanchem.comnih.gov For instance, the measurement of the AFB1-lysine adduct in plasma albumin is a widely used biomarker for chronic aflatoxin exposure. nih.govnih.gov The development of highly sensitive isotope dilution mass spectrometric assays for these adducts has enabled the study of dose-response relationships at environmentally relevant exposure levels. nih.gov

These advanced analytical methods are also applied to environmental monitoring, such as the detection of mycotoxins in food and feed samples. scilit.comresearchgate.netmdpi.com The use of isotopically labeled internal standards in these analyses ensures accuracy and reliability, which is essential for food safety and public health protection. researchgate.netmdpi.com

Q & A

Q. What is the role of AFB-Guanine-<sup>13</sup>C,<sup>15</sup>N2 in studying aflatoxin-DNA adduct formation?